

Spectroscopic Analysis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**. Due to the absence of publicly available experimental spectra for this specific compound, this document offers a comprehensive prediction of the NMR data based on established principles of NMR spectroscopy and analysis of structurally related molecules. It includes predicted chemical shifts, multiplicities, and integration values, presented in a clear tabular format. Furthermore, a general experimental protocol for the acquisition of NMR data for similar compounds is provided, alongside workflow visualizations to aid in understanding the principles of spectral prediction.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is predicted to exhibit signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclobutane ring, in addition to the carboxylic acid proton.

Table 1: Predicted ^1H NMR Data for **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**

Labeled Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-a	10.0 - 12.0	Broad Singlet	1H
H-b/e	7.6 - 7.8	Multiplet	2H
H-c/d	7.2 - 7.4	Multiplet	2H
H-f/i	2.6 - 2.9	Multiplet	2H
H-g/h	2.2 - 2.5	Multiplet	2H
H-j	1.9 - 2.2	Multiplet	2H

Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclobutane ring.

Table 2: Predicted ^{13}C NMR Data for **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**

Labeled Carbon	Predicted Chemical Shift (δ , ppm)
C-1	175 - 180
C-2	140 - 145
C-3	120 - 125
C-4/5/6/7	127 - 134
C-8	50 - 55
C-9/12	30 - 35
C-10/11	15 - 20

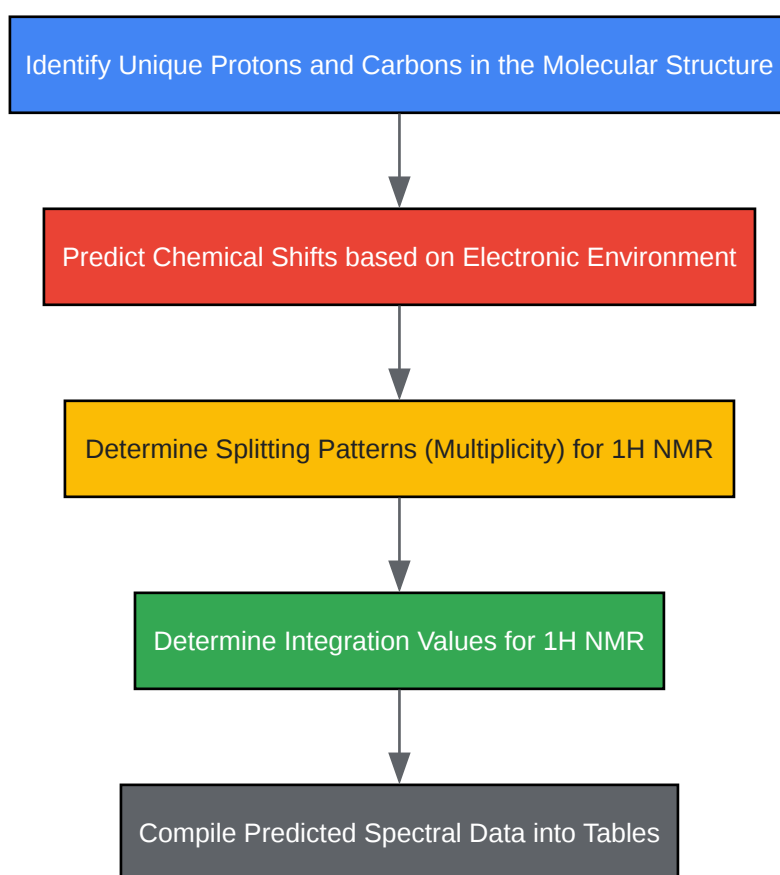
Structural and Logical Visualizations

To facilitate the understanding of the predicted spectral data, the molecular structure with labeled atoms and the logical workflow for NMR prediction are illustrated below.

Molecular Structure of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

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Figure 1: Molecular Structure



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Figure 2: NMR Prediction Workflow

Experimental Protocol

This section outlines a general procedure for the acquisition of NMR spectra for solid carboxylic acid samples.

4.1. Sample Preparation

- Weigh approximately 5-10 mg of the solid sample of **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Commonly used solvents for carboxylic acids include Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), or Methanol-d₄ (CD_3OD).^[1] The choice of solvent can affect the chemical shift, particularly of the acidic proton.^[1]
- Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

4.2. NMR Spectrometer Setup and Data Acquisition

- The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.
- For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters to set include:
 - Spectral width: ~16 ppm
 - Number of scans: 8-16 (can be adjusted based on sample concentration)
 - Relaxation delay: 1-2 seconds
- For ^{13}C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. Key parameters include:
 - Spectral width: ~220 ppm
 - Number of scans: 1024 or more may be needed due to the low natural abundance of ^{13}C .

- Relaxation delay: 2-5 seconds
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
- Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).^[1]

Interpretation of Predicted Spectra

¹H NMR Spectrum:

- Carboxylic Acid Proton (H-a): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (10-12 ppm).^[2] This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding.^[2]
- Aromatic Protons (H-b, c, d, e): The four protons on the bromophenyl ring will appear in the aromatic region (7.2-7.8 ppm). Due to the substitution pattern, they will likely appear as complex multiplets resulting from spin-spin coupling with each other.
- Cyclobutane Protons (H-f, g, h, i, j): The six protons on the cyclobutane ring are in different chemical environments. The methylene protons adjacent to the quaternary carbon (H-f, i) will be the most deshielded of the aliphatic protons. The remaining methylene protons (H-g, h, j) will appear further upfield. They will all exhibit complex multiplet patterns due to coupling with each other.

¹³C NMR Spectrum:

- Carbonyl Carbon (C-1): The carbon of the carboxylic acid group is highly deshielded and will appear significantly downfield (175-180 ppm).^[2]
- Aromatic Carbons (C-2, 3, 4, 5, 6, 7): The six carbons of the bromophenyl ring will have signals in the aromatic region (120-145 ppm). The carbon attached to the bromine (C-3) and the carbon attached to the cyclobutane ring (C-2) will have distinct chemical shifts from the other four aromatic carbons.

- Quaternary Carbon (C-8): The carbon of the cyclobutane ring attached to both the phenyl group and the carboxylic acid will be deshielded and is predicted to be in the 50-55 ppm range.
- Methylene Carbons (C-9, 10, 11, 12): The three methylene carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the quaternary carbon (C-9, 12) will be more deshielded than the remaining methylene carbon (C-10, 11).

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References

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